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Compound of Interest

Compound Name: EMD-1204831

Cat. No.: B1574609

Get Quote

Executive Summary
EMD-1204831 is a highly selective, ATP-competitive small-molecule inhibitor of the

mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Developed by

Merck KGaA (Merck Serono), it belongs to a pyridazinone-based class of inhibitors distinct

from, yet chemically related to, the clinically approved agent tepotinib (EMD-1214063).

This guide provides a rigorous analysis of the chemical structure, physicochemical properties,

and mechanistic characterization of EMD-1204831. It is designed for medicinal chemists and

pharmacologists requiring precise structural data and validated experimental protocols for

research applications.

Part 1: Chemical Identity and Structural Analysis
Nomenclature and Identifiers
EMD-1204831 is characterized by a specific pyridazinone scaffold linked to a pyrazole moiety

and a solubilizing morpholine tail.[3]
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Parameter Data

Common Name EMD-1204831

IUPAC Name

4-(2-(2-(3-((3-(1-methyl-1H-pyrazol-4-yl)-6-oxo-

1,6-dihydropyridazin-1-

yl)methyl)phenyl)pyrimidin-5-

yloxy)ethyl)morpholine

CAS Registry Number 1362819-72-4

Chemical Formula C₂₅H₂₇N₇O₃

Molecular Weight 473.53 g/mol

Exact Mass 473.2175

SMILES
CN1C=C(C=N1)C2=CC(=O)N(N=C2)CC3=CC=

CC(=C3)C4=NC=C(C=N4)OCCN5CCOCC5

Structural Topology and Pharmacophore
The molecule is engineered to bind the ATP-binding pocket of the c-Met kinase domain. Its

structure can be dissected into four functional pharmacophores:

Hinge Binder (Pyridazinone-Pyrazole): The 6-oxo-1,6-dihydropyridazine core, substituted

with a 1-methyl-1H-pyrazole, mimics the purine ring of ATP, forming crucial hydrogen bonds

with the kinase hinge region.

Linker (Benzyl group): A methylene bridge connects the pyridazinone core to a central

phenyl ring, positioning the molecule within the hydrophobic pocket.

Spacer (Pyrimidine): A pyrimidine ring extends the scaffold, orienting the solubilizing tail

towards the solvent interface.

Solubilizing Tail (Morpholine-Ethoxy): The morpholine ring, attached via an ethoxy linker,

improves aqueous solubility and pharmacokinetic properties (LogD modulation).

Structural Visualization
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The following diagram illustrates the logical connectivity of the pharmacophores within EMD-
1204831.

Figure 1: Pharmacophore connectivity of EMD-1204831.
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Part 2: Physicochemical Properties[6]
Understanding the physicochemical profile is critical for formulation and assay development.

Property Value Notes

Molecular Weight 473.53 g/mol
Suitable for oral bioavailability

(Lipinski compliant).

Hydrogen Bond Donors 0
Indicates good membrane

permeability.

Hydrogen Bond Acceptors 7

Includes nitrogens in

pyrimidine/pyrazole and

oxygens.

Topological Polar Surface Area ~96 Å²
Predicts good intestinal

absorption (<140 Å²).

Solubility Low in water; Soluble in DMSO
Stock solutions typically

prepared at 10 mM in DMSO.

Selectivity >200-fold vs. 242 kinases
Highly selective for c-Met

(IC50 = 9 nM).

Part 3: Mechanism of Action & Biological Context
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Kinase Inhibition Pathway
EMD-1204831 functions by competitively displacing ATP from the catalytic cleft of the c-Met

receptor. This prevents the autophosphorylation of tyrosine residues (Y1234/Y1235) in the

activation loop, thereby blocking the recruitment of downstream effectors such as GRB2 and

GAB1.

Signaling Cascade Diagram
The following diagram details the specific node blockade within the HGF/c-Met signaling

pathway.

Figure 2: Mechanism of Action. EMD-1204831 blocks ATP binding, preventing c-Met phosphorylation.
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Part 4: Experimental Protocols
To ensure scientific integrity, the following protocols describe the validation of EMD-1204831
activity. These methodologies are derived from the foundational characterization by Bladt et al.

(2013).

In Vitro Kinase Activity Assay (IC50 Determination)
Objective: To quantify the inhibitory potency of EMD-1204831 against the c-Met kinase domain.

[4][5][6]

Reagents:

Recombinant human c-Met kinase domain.

Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

ATP (radiolabeled [γ-33P]ATP or fluorescent tracer).

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Protocol:

Preparation: Dilute EMD-1204831 in DMSO to prepare a 10-point serial dilution series (e.g.,

10 µM to 0.1 nM).

Incubation: Mix kinase (approx. 5-10 nM final) with inhibitor dilutions in Assay Buffer.

Incubate for 15 minutes at room temperature to allow equilibrium binding.

Reaction Start: Add ATP (at K_m concentration) and substrate to initiate the reaction.

Reaction: Incubate for 30–60 minutes at 25°C.

Termination: Stop reaction using phosphoric acid (for radiometric) or EDTA (for

fluorescence).
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Detection: Measure incorporated phosphate via scintillation counting or fluorescence

polarization.

Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Expected Result: IC50 ≈ 9 nM for EMD-1204831.[4][7][5][6]

Cellular Phosphorylation Assay (Mechanistic Validation)
Objective: To verify that EMD-1204831 inhibits HGF-dependent c-Met autophosphorylation in

intact cells.[4]

Cell Line: A549 (Human Lung Carcinoma) - Expresses c-Met; HGF-dependent.

Protocol:

Seeding: Plate A549 cells (2x10⁵ cells/well) in 6-well plates; culture in DMEM + 10% FBS.

Allow adherence (24h).

Starvation: Wash cells with PBS and replace with serum-free medium for 24 hours to reduce

basal phosphorylation.

Treatment: Treat cells with EMD-1204831 (0, 10, 100, 1000 nM) for 1 hour at 37°C.

Stimulation: Add recombinant human HGF (100 ng/mL) for 10 minutes to stimulate c-Met.

Lysis: Aspirate medium, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with

protease/phosphatase inhibitors (e.g., 1 mM Na₃VO₄).

Western Blot:

Load 20 µg protein/lane on SDS-PAGE.

Transfer to nitrocellulose membrane.

Probe with primary antibodies: Anti-p-c-Met (Y1234/1235) and Anti-Total c-Met.

Quantification: Visualize bands via chemiluminescence. Normalize p-c-Met signal to Total c-

Met.
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Self-Validation: The 0 nM + HGF control must show strong phosphorylation. EMD-
1204831 treated samples should show dose-dependent reduction of the p-c-Met band.[4]

[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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